2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Description
2-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a chloro substituent at the 2-position of the benzoyl ring and a 5-methylindole moiety linked via an ethylamine spacer. Its molecular formula is C₁₈H₁₇ClN₂O, with a molecular weight of 312.8 g/mol (estimated based on analogs in ). The compound’s structure enables interactions with biological targets through hydrogen bonding (amide group), hydrophobic interactions (chloro and methyl groups), and π-π stacking (aromatic rings).
Properties
IUPAC Name |
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-6-7-17-15(10-12)13(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAUAYYICANJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution with a Methyl Group: The indole ring is then methylated at the 5-position using a methylating agent such as methyl iodide in the presence of a base.
Attachment of the Benzamide Moiety: The this compound is formed by reacting the 5-methylindole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The applications of 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide span various fields, particularly in medicinal chemistry and biological studies.
Medicinal Chemistry
This compound serves as a lead structure for developing new pharmaceuticals targeting:
- Cancer : Research indicates potential anti-cancer properties due to its ability to interact with specific molecular targets involved in tumor growth.
- Neurological Disorders : Investigated for its effects on neurotransmitter systems, suggesting possible applications in treating conditions like depression or anxiety.
Biological Studies
In biological research, this compound is utilized to:
- Investigate Enzyme Interactions : Understanding how it binds and affects enzymes can reveal insights into metabolic pathways.
- Study Receptor Activity : Its interaction with various receptors can help elucidate mechanisms of action relevant to drug development.
Chemical Biology
It serves as a tool compound for probing biological pathways, facilitating studies on:
- Signal Transduction : Understanding how this compound influences cellular signaling pathways.
- Mechanistic Studies : Analyzing its role in modulating biological responses.
Industrial Applications
In industrial settings, this compound is used as:
- A Building Block for Synthesis : It can be a precursor for synthesizing more complex organic molecules.
- An Intermediate in Pharmaceutical Production : Its unique structure allows it to be utilized in various synthetic pathways leading to new drugs.
Uniqueness
The unique combination of both chloro and methyl substitutions significantly influences its biological activity and interactions with molecular targets, making it a valuable compound for research and drug development.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, modulating their activity. The compound may inhibit or activate these targets, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific biological context and the disease being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes structurally related benzamide derivatives and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Antiplasmodial Activity
- N-[2-(1H-Indol-3-yl)ethyl]benzamide () inhibits Plasmodium falciparum synchronization at 10 µM, comparable to melatonin’s effects. The addition of 2-chloro and 5-methyl groups in the target compound may enhance binding affinity or metabolic stability .
- 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide () has a higher topological polar surface area (54.1 Ų) due to the methoxy group, which may improve solubility but reduce membrane permeability compared to the 5-methyl analog .
Antimycobacterial Potential
- In molecular docking studies (), analogs like ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) showed binding energies of −8.3 kcal·mol⁻¹ against Mycobacterium tuberculosis. The target compound’s indole moiety may offer similar π-π interactions but with a lower molecular weight (~312 vs. 500+ g/mol for natural products), improving drug-likeness .
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Indole Substituents : 5-Methylindole enhances steric bulk without significantly increasing polarity, whereas 5-methoxyindole () introduces hydrogen-bond acceptors, altering pharmacokinetics.
- Molecular Weight : Compounds with MW < 500 g/mol (e.g., target compound) align better with Lipinski’s rules for oral bioavailability compared to bulkier analogs like CID 988260 ().
Biological Activity
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound belonging to the class of indole derivatives, which are notable for their diverse biological activities. This compound features a benzamide moiety with a 2-chloro substitution and a 5-methyl substituted indole ring, making it a subject of interest in medicinal chemistry and biological research.
- IUPAC Name : this compound
- Molecular Formula : C18H17ClN2O
- Molecular Weight : 328.8 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indole Moiety : Using Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone.
- Methylation : Methylating the indole ring at the 5-position using methyl iodide.
- Benzamide Formation : Reacting the 5-methylindole with 2-chlorobenzoyl chloride in the presence of a base like triethylamine.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas.
Anticancer Activity
Research indicates that indole derivatives, including this compound, can exhibit anticancer properties. The mechanism often involves:
- Inhibition of Specific Enzymes : Indole derivatives may inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate cell growth and apoptosis.
Neuroprotective Effects
Studies suggest that compounds similar to this compound may have neuroprotective effects, potentially beneficial in treating neurological disorders. The indole structure is known to interact with neurotransmitter receptors, influencing neural activity.
Antiviral Potential
Indole derivatives have been investigated for their antiviral properties. The compound's structure may allow it to interfere with viral replication mechanisms, making it a candidate for further antiviral research.
The exact mechanism of action for this compound involves:
- Target Interaction : Binding to specific enzymes and receptors, thereby modulating their activity.
- Pathway Inhibition : Disruption of pathways critical for cancer cell survival or viral replication.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Notable Activities |
|---|---|---|
| 2-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide | Lacks 5-methyl substitution | Reduced biological activity |
| N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | Lacks 2-chloro substitution | Varies in receptor affinity |
| 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)acetamide | Acetamide instead of benzamide | Different pharmacological profile |
Case Studies and Research Findings
- Study on Anticancer Properties : A study demonstrated that compounds similar to this benzamide inhibited tumor growth in vitro by disrupting microtubule formation, essential for mitosis .
- Neuroprotective Research : Another investigation revealed that derivatives exhibited protective effects against oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .
- Antiviral Activity Testing : Preliminary tests indicated that certain indole derivatives could inhibit viral replication in cell cultures, warranting further exploration into their mechanism against specific viruses .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the indole-ethylamine intermediate via alkylation or reductive amination of 5-methylindole.
- Step 2 : Coupling with 2-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Optimization tips: Monitor reaction progress via TLC, control moisture to avoid hydrolysis, and use inert atmospheres for sensitive intermediates .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., indole C3 ethyl linkage, benzamide Cl substitution) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves absolute configuration and crystallographic packing, critical for structure-activity studies .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₁₆ClN₂O, MW 347.2 g/mol) and isotopic patterns .
Advanced Questions
Q. How should researchers design experiments to evaluate the bioactivity of this compound against cancer cell lines?
- Assay Selection : Use MTT or SRB assays for cytotoxicity screening across panels (e.g., NCI-60). Include positive controls (e.g., doxorubicin) .
- Mechanistic Studies :
- Flow cytometry to assess apoptosis (Annexin V/PI staining).
- Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage).
Q. How can contradictory data from related benzamide derivatives be reconciled in structure-activity relationship (SAR) studies?
- Systematic Variant Testing : Compare analogues with substitutions at indole C5 (methyl vs. methoxy) or benzamide Cl position .
- Computational Modeling : Use MOE or Schrödinger Suite for docking studies to identify target binding affinities (e.g., kinase or GPCR targets) .
- Meta-Analysis : Cross-reference bioactivity data from PubChem or ChEMBL, noting assay conditions (e.g., cell type, exposure time) that may explain discrepancies .
Q. What strategies are recommended to improve the metabolic stability of this compound in preclinical studies?
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., indole oxidation).
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile sites .
- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
